molecular formula C12H14O4 B8455997 Methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate

Methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate

Cat. No. B8455997
M. Wt: 222.24 g/mol
InChI Key: HSNZMTPMSQEHHA-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A solution of methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate in phosphoric acid (3 mL) was stirred at room temperature for 10 minutes and then was stirred at 100° C. for 15 minutes. The reaction mixture was cooled to room temperature and then was partitioned between water and diethyl ether. The aqueous portion was extracted three times with diethyl ether. The combined organic portion was washed three times with water and twice with 10% aqueous potassium carbonate. The basic portion was extracted three times with diethyl ether and the combined organic portions were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford a brown residue which was purified by column chromatography eluting with 5% ethyl acetate in hexanes. Pure fractions were concentrated in vacuo to afford (371 mg, 54%) of methyl 7-methyl-1-benzofuran-6-carboxylate as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[O:9][CH:8](OC)[CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14]>P(=O)(O)(O)O>[CH3:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=2CC(OC21)OC)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic portion was washed three times with water
EXTRACTION
Type
EXTRACTION
Details
The basic portion was extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Pure fractions were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC=2C=COC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 371 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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